2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a thiazole ring attached to an ethyl group that is further connected to a 5-methylthiophene-2-carboxylate moiety.
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the specific compound and its structure.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with DNA synthesis . The specific mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they might affect pathways related to inflammation, cell growth, or metabolic processes .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, alterations in cell signaling, and effects on cell growth or survival . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The resulting thiazole intermediate can then be further modified to introduce the ethyl group and the 5-methylthiophene-2-carboxylate moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents at various positions on the thiazole ring or the ethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : Thiazole derivatives are known for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : The compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate can be compared with other thiazole derivatives, such as:
2-Oxo-2-(thiazol-2-ylamino)acetic acid: : Similar in structure but lacking the 5-methylthiophene-2-carboxylate moiety.
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate: : Another thiazole derivative with a different aromatic ring attached.
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide: : A thiazole derivative with an amide group instead of a carboxylate group.
These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-7-2-3-8(18-7)10(15)16-6-9(14)13-11-12-4-5-17-11/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNMLMFHFZUTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.